Tert-butyl N-(2-acetyl-4-fluorophenyl)carbamate
Description
Properties
Molecular Formula |
C13H16FNO3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
tert-butyl N-(2-acetyl-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H16FNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
InChI Key |
AZHXJJJBZOYHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-acetyl-4-fluorophenyl)carbamate typically involves the reaction of 2-acetyl-4-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at room temperature to yield the desired product .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-acetyl-4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-(2-acetyl-4-fluorophenyl)carbamate is a synthetic organic compound featuring a tert-butyl group, an acetyl group, and a fluorophenyl moiety, with the molecular formula . It contains a carbamate functional group, making it useful in various chemical and biological applications. The acetyl and fluorine substituents on the phenyl ring enhance its reactivity and stability, providing distinct properties.
Scientific Research Applications
This compound is a versatile compound with applications spanning medicinal chemistry, enzyme interaction studies, and industrial uses.
Medicinal Chemistry this compound is used as a prodrug in the development of pharmaceuticals. Its carbamate linkage allows it to interact covalently with biological targets, potentially modulating their activity. The compound can be modified to create derivatives with tailored properties for specific applications.
Enzyme Interactions The compound serves as a model in studies of enzyme-substrate interactions and protein modifications. Studies on interactions with biological molecules have demonstrated its potential as a covalent modifier of enzymes and receptors. The compound's ability to form stable linkages with amines allows it to be used in various biochemical assays. The acetyl group can act as an electrophile, reacting with nucleophiles in biological systems, while the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Industrial Applications this compound is used as an intermediate in the synthesis of more complex organic molecules and in the production of specialty chemicals and materials.
Reactions
Mechanism of Action
The mechanism of action of tert-butyl N-(2-acetyl-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Carbamate Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 2-acetyl group in the target compound is a strong EWG, reducing electron density on the aromatic ring compared to electron-donating groups (e.g., amino in ). This affects reactivity in electrophilic substitution reactions.
- Steric Effects : The tert-butyl group provides steric protection to the carbamate nitrogen, enhancing stability against hydrolysis relative to smaller protecting groups.
- Biological Relevance : Thiazole-containing derivatives (e.g., 42d ) are often designed for protein-binding applications due to their heteroaromatic properties, whereas nitro groups (e.g., ) may confer redox activity.
Key Observations :
- Yields vary significantly (16–77%) based on substituent electronic effects. For example, 3-fluoro substitution (42h) achieved a high yield (77%), likely due to favorable reaction kinetics, whereas 3-methoxy (42g) resulted in lower yields (16%) due to steric hindrance.
Stability and Reactivity
Table 3: Stability and Reactivity Profiles
Key Observations :
Biological Activity
Tert-butyl N-(2-acetyl-4-fluorophenyl)carbamate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, an acetyl group, and a fluorophenyl moiety, giving it unique reactivity and stability. Its molecular formula is C13H16FNO3, and it contains a carbamate functional group that facilitates interactions with biological targets. These interactions can modulate enzyme activities and influence various biochemical pathways.
Biological Activity Overview
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The carbamate functional group allows for covalent interactions with amino acid residues in target proteins, leading to irreversible inhibition or modification.
- Substituent Effects : The presence of the fluorine atom enhances the compound's electrophilicity, making it more reactive towards nucleophiles in biological systems .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the phenyl ring significantly affect the biological activity of similar compounds. For example, the introduction of fluorine at specific positions has been correlated with increased potency against certain biological targets .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(2-acetyl-4-chlorophenyl)carbamate | Contains acetyl and chlorophenol groups | Chlorine substituent alters reactivity differently |
| Tert-butyl N-(4-chlorophenyl)carbamate | Lacks acetyl group | Simpler structure with fewer reactive sites |
| Tert-butyl N-(4-bromophenyl)carbamate | Contains bromine instead of fluorine | Bromine's larger size may alter electronic properties |
This comparison highlights the enhanced reactivity and stability of this compound due to its unique combination of substituents.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of various carbamate derivatives on human leukemia cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values as low as 1.50 µM, suggesting effective targeting of cancer cell proliferation pathways .
- Enzyme Interaction Studies : Research involving enzyme-substrate interaction models demonstrated that this compound could effectively inhibit enzyme activity through covalent modification. Such studies are crucial for understanding its potential therapeutic applications in enzyme-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
